molecular formula C23H27N3O4 B12182101 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide

Cat. No.: B12182101
M. Wt: 409.5 g/mol
InChI Key: OPIMDDMHXBAJMF-UHFFFAOYSA-N
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Description

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide is a synthetic quinazolinone derivative characterized by a 6,7-dimethoxy-substituted quinazolin-4(3H)-one core linked to a propanamide moiety. The amide nitrogen is further substituted with a 4-phenylbutan-2-yl group, introducing both lipophilic and steric bulk. Quinazolinones are well-documented in medicinal chemistry for their diverse biological activities, including kinase inhibition, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide

InChI

InChI=1S/C23H27N3O4/c1-16(9-10-17-7-5-4-6-8-17)25-22(27)11-12-26-15-24-19-14-21(30-3)20(29-2)13-18(19)23(26)28/h4-8,13-16H,9-12H2,1-3H3,(H,25,27)

InChI Key

OPIMDDMHXBAJMF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Propanamide Side Chain: This step involves the coupling of the quinazolinone core with 4-phenylbutan-2-amine using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Dihydroquinazolinone derivatives.

    Substitution Products: Nitrated or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer, inflammation, and infections.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by:

    Inhibiting Enzymes: Such as kinases or proteases, which play crucial roles in cellular signaling and metabolism.

    Interacting with Receptors: Binding to specific receptors on cell surfaces, modulating their activity.

    Disrupting Cellular Processes: Affecting processes like DNA replication, transcription, or protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-substituted propanamides. Structural variations primarily occur in the substituent on the amide nitrogen, influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituent on Amide Nitrogen Key Features References
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide C₂₄H₂₇N₃O₄ 427.50 4-Phenylbutan-2-yl Bulky lipophilic group
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-fluorobenzyl)propanamide C₂₀H₂₀FN₃O₄ 385.39 3-Fluorobenzyl Electron-withdrawing fluorine substituent
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide C₂₃H₂₁N₃O₄ 403.43 Naphthalen-1-yl Extended aromatic system
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide C₂₂H₂₅N₃O₆ 427.46 2-(3,4-Dimethoxyphenyl)ethyl Polar methoxy groups
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(tetrahydrofuran-2-ylmethyl)propanamide C₁₈H₂₃N₃O₅ 361.39 Tetrahydrofuran-2-ylmethyl Oxygen-containing heterocycle

Physicochemical and Functional Insights

  • Lipophilicity : The 4-phenylbutan-2-yl substituent in the target compound enhances lipophilicity compared to analogs like the tetrahydrofuran-2-ylmethyl derivative, which incorporates a polar oxygen atom . This may influence membrane permeability and pharmacokinetics.
  • Steric Bulk : The naphthalen-1-yl group provides a larger aromatic surface area, which could improve stacking interactions in hydrophobic binding pockets compared to smaller substituents like benzyl groups .

Biological Activity

The compound 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide is a synthetic organic molecule with significant potential in medicinal chemistry. This compound features a quinazolinone core, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3O4C_{23}H_{27}N_{3}O_{4} with a molecular weight of approximately 409.5 g/mol. The structure includes a quinazolinone moiety and a propanamide functional group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC23H27N3O4
Molecular Weight409.5 g/mol
IUPAC Name3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Quinazolinone derivatives often inhibit various enzymes such as kinases and proteases, which are crucial in cellular signaling pathways.
  • Receptor Interaction : The compound may bind to specific receptors on cell surfaces, modulating their activity and influencing cellular responses.
  • Disruption of Cellular Processes : It can affect DNA replication, transcription, and protein synthesis, leading to altered cell proliferation and survival.

Anti-Cancer Activity

Research indicates that 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that the compound inhibits the proliferation of solid tumor cells by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study evaluated the effects of this compound on breast cancer (MCF-7) and lung cancer (A549) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values indicating potent anti-cancer properties compared to standard chemotherapeutics .

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. The mechanism involves the suppression of NF-kB signaling pathways, which are pivotal in mediating inflammatory responses.

Research Findings : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain behavior metrics, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary studies have shown that the compound possesses antimicrobial activity against certain bacterial strains. However, its efficacy appears limited compared to traditional antibiotics.

Table: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosaNot effective

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